molecular formula C21H26ClN5O4 B6485563 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 919017-47-3

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6485563
CAS No.: 919017-47-3
M. Wt: 447.9 g/mol
InChI Key: FXMCIPWISBRPHE-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative featuring a 4-chlorophenoxy group, a 2-hydroxypropyl chain, a methyl group at position 3, and a 4-methylpiperidinyl substituent at position 6. The 4-chlorophenoxy group may enhance lipophilicity and membrane permeability, while the hydroxypropyl and piperidinyl moieties could influence solubility and target binding . Purine-dione derivatives are known for their roles in kinase inhibition, adenosine receptor modulation, and anticancer activity, though specific data for this compound remain under investigation .

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O4/c1-13-7-9-26(10-8-13)20-23-18-17(19(29)24-21(30)25(18)2)27(20)11-15(28)12-31-16-5-3-14(22)4-6-16/h3-6,13,15,28H,7-12H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMCIPWISBRPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Cl)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential biological applications. This compound is structurally related to purine derivatives and exhibits various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews its biological activity based on diverse research findings.

The compound's molecular characteristics are essential for understanding its biological activity.

PropertyValue
Molecular Weight509.91 g/mol
Molecular FormulaC23H20ClN7O5
LogP3.3784
Polar Surface Area122.591 Ų
Hydrogen Bond Acceptors10
Hydrogen Bond Donors4

Anti-Cancer Activity

Research indicates that the compound exhibits significant anti-cancer properties. Studies have shown that it can inhibit tumor growth in various cancer cell lines. For instance:

  • Case Study : In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis and inhibiting proliferation through modulation of signaling pathways associated with cell cycle regulation .
  • Mechanism of Action : The anti-cancer activity is believed to be mediated through the inhibition of specific kinases involved in cancer progression, leading to decreased expression of oncogenes .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases.

  • Research Findings : In animal models of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function .
  • Mechanism : The neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation.

  • Study Overview : A study highlighted its effectiveness in reducing pro-inflammatory cytokines in models of acute inflammation .
  • Clinical Relevance : This suggests potential applications in treating inflammatory diseases such as arthritis or colitis.

Pharmacological Profile

The pharmacological profile of this compound is characterized by its interactions with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound acts as an antagonist at certain GPCRs, which are pivotal in mediating physiological responses .
  • Enzyme Inhibition : It has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and inflammation .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Studies have indicated that purine derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Research has shown that compounds structurally related to this purine can inhibit cell proliferation in various cancer cell lines, making them candidates for further development as anticancer agents .
  • Neuroprotective Effects
    • The compound has demonstrated potential neuroprotective effects in preclinical studies. It may modulate pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease by interfering with neuroinflammation and oxidative stress .
  • Antiviral Properties
    • There is emerging evidence that purine derivatives can act against viral infections by inhibiting viral replication mechanisms. This compound may show promise in treating viral diseases, particularly those where purine metabolism is implicated .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar purine derivatives. The results indicated significant cytotoxicity against breast and lung cancer cell lines, supporting the hypothesis that modifications to the purine structure could enhance therapeutic activity .

Case Study 2: Neuroprotection

In a preclinical trial assessing neuroprotective agents, this compound was tested for its ability to reduce neuronal death in models of oxidative stress. The findings suggested a reduction in cell death markers and improved neuronal survival rates, highlighting its potential for treating neurodegenerative diseases .

Synthesis and Development

The synthesis of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic synthesis techniques that include:

  • Formation of the Purine Core : Utilizing established methodologies for constructing purine frameworks.
  • Functionalization : Introducing substituents like the chlorophenoxy and piperidinyl groups through nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs share the purine-2,6-dione core but differ in substituents, leading to variations in bioactivity and physicochemical properties. Below is a detailed comparison:

Table 1: Key Structural Features and Inferred Bioactivity of Analogs

Compound Name (Example) Substituents (Positions 7, 8) Key Structural Differences Inferred Bioactivity References
Target Compound 7: 3-(4-chlorophenoxy)-2-hydroxypropyl; 8: 4-methylpiperidin-1-yl Unique 4-chlorophenoxy group Potential kinase inhibition or receptor modulation (hypothesized)
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methylpurine-2,6-dione () 7: 4-methoxyphenoxy; 8: hydrazino-linked hydroxyphenyl Methoxy (vs. chloro) enhances electron density; hydrazino group introduces hydrogen bonding Anticancer or antimicrobial (based on hydrazine derivatives)
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octylpurine-2,6-dione () 7: octyl chain; 8: 4-methoxybenzylamino Long alkyl chain increases lipophilicity; methoxybenzylamino may alter target specificity Possible lipid kinase inhibition or antiproliferative effects
Pyrimidin-2,4-dione derivatives () Pyrimidine core (vs. purine) Core heterocycle difference (pyrimidine vs. purine) Broader enzyme inhibition (e.g., thymidylate synthase)

Key Observations :

Substituent Effects: The 4-chlorophenoxy group in the target compound likely confers higher metabolic stability compared to methoxy or hydroxy analogs due to reduced susceptibility to oxidative degradation .

Core Heterocycle Differences :

  • Pyrimidin-dione analogs () lack the imidazole ring of purine-diones, reducing their capacity for dual hydrogen bonding in kinase active sites .

Bioactivity Clustering: Compounds with aromatic substituents (e.g., 4-chlorophenoxy, 4-methoxyphenoxy) cluster together in bioactivity profiles, suggesting shared targets like kinases or G-protein-coupled receptors .

Computational Analysis of Molecular Similarity

Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (~0.65–0.75) to purine-dione analogs in and , primarily due to shared core and hydroxypropyl chains. However, the 4-chlorophenoxy group reduces similarity to methoxy/hydroxy analogs (~0.55–0.60) . Pharmacophore modeling () highlights conserved hydrogen bond acceptors (purine-dione carbonyls) and hydrophobic regions (aromatic rings), aligning with kinase inhibitor pharmacophores .

Preparation Methods

Purine Core Synthesis

The purine-2,6-dione core is synthesized using adaptations of the Traube reaction, involving cyclocondensation of 4,5-diaminopyrimidine derivatives with carbonyl donors. For example:

  • Step 1 : 4-Amino-5-nitrosopyrimidine is reacted with urea under acidic conditions to form the xanthine scaffold.

  • Step 2 : Methylation at position 3 is achieved using methyl iodide in the presence of a base such as potassium carbonate.

Key Reaction Conditions:

ParameterTypical Range
Temperature80–100°C
SolventDMF or DMSO
Reaction Time6–12 h
Yield70–85%

Introduction of the 4-Methylpiperidin-1-yl Group

The 4-methylpiperidin-1-yl moiety is introduced at position 8 via nucleophilic aromatic substitution. A representative procedure involves:

  • Reacting 8-bromotheophylline with 4-methylpiperidine in ethanol under reflux for 24 hours.

Optimization Insights:

  • Solvent Choice : Ethanol outperforms DMF in minimizing side reactions (yield increase from 65% to 82%).

  • Catalyst : Addition of KI (10 mol%) enhances substitution efficiency by stabilizing the transition state.

Side-Chain Installation via Epoxide Ring-Opening

The 3-(4-chlorophenoxy)-2-hydroxypropyl side chain is introduced through an epoxy-amine coupling reaction. Industrial-scale methods include:

Method A: Ethanol/Water Solvent System

  • Reactants : 8-(4-methylpiperidin-1-yl)theophylline and (S)-glycidyl 4-chlorophenyl ether.

  • Conditions : Reflux in ethanol/water (9:1) at 70°C for 24–36 hours.

  • Yield : 75–92% (Table 1).

Method B: Isopropyl Alcohol/Water System

  • Advantage : Improved solubility of hydrophobic intermediates.

  • Yield : 82.6% at 25–30-hour reflux.

Table 1: Comparative Yields for Side-Chain Installation

Solvent SystemTemperature (°C)Time (h)Yield (%)Purity (%)
Ethanol/water (9:1)65–70329298.5
Isopropyl alcohol/water603082.695.0
Methanol/water602082.797.2

Final Functionalization and Purification

  • Deprotection : Removal of phthalimide protecting groups using hydrazine hydrate in ethanol.

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99%.

  • Chromatography : Gradient silica gel chromatography resolves stereoisomeric impurities.

Industrial-Scale Process Considerations

Large-scale syntheses (e.g., 10 kg batches) emphasize:

  • Solvent Recycling : Methanol and isopropyl alcohol are recovered via distillation (85–90% efficiency).

  • Catalyst Recovery : KI is filtered and reused, reducing costs by 15–20%.

  • Process Analytical Technology (PAT) : In-line HPLC monitoring ensures reaction completion within ±2% variance.

Yield Optimization Strategies

  • Stepwise Reagent Addition : Incremental addition of epoxide reduces side reactions (yield increase from 75% to 89.7%).

  • Seeding : Introduction of product crystals during cooling improves crystallization kinetics.

  • pH Control : Maintaining pH 5–6 during workup minimizes decomposition.

Analytical Characterization

  • HPLC : Reverse-phase C18 columns (98.5–99.8% purity).

  • NMR : Key signals include δ 7.8 ppm (purine H-8) and δ 4.2 ppm (hydroxypropyl CH).

  • Mass Spectrometry : ESI-MS m/z 434.2 [M+H]+.

Q & A

Q. What are future directions for studying its mechanism of action?

  • Methodological Answer :
  • Cryo-EM : Resolve TRPC5-compound complex structures to identify allosteric binding sites .
  • AI-Driven Synthesis : Optimize derivatives using generative adversarial networks (GANs) trained on xanthine bioactivity data .

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